molecular formula C20H12BrF3N4OS B2801058 N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 691887-87-3

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2801058
CAS No.: 691887-87-3
M. Wt: 493.3
InChI Key: XURZXSTUIXUSQM-OPEKNORGSA-N
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Description

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide (CAS: 691887-87-3) is a synthetic heterocyclic compound with the molecular formula C20H12BrF3N4OS and a molecular weight of 493.3 g/mol . Its structure comprises an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-bromophenyl group and a hydrazone-linked 4-(trifluoromethyl)benzohydrazide moiety at the 5-position.

Properties

IUPAC Name

N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N4OS/c21-15-7-3-12(4-8-15)17-16(28-9-10-30-19(28)26-17)11-25-27-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-11H,(H,27,29)/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURZXSTUIXUSQM-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NNC(=O)C4=CC=C(C=C4)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/NC(=O)C4=CC=C(C=C4)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours. The type of product formed depends on the structure of the starting reagents .

Chemical Reactions Analysis

N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution. The presence of the bromophenyl group and the imidazo[2,1-b][1,3]thiazole ring makes it susceptible to these types of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

IDO1 Inhibitors (Compounds 12h, 12i, 12j, 12k)

Compounds such as 12h and 12k () share the imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group but differ in the hydrazide-linked side chains. For example:

  • 12h : Contains a hydroxycyclohexyl-triazole-acetamide side chain.
  • 12k: Features a 4-cyanobutyl-triazole-acetamide group.

Key Findings :

  • The 4-bromophenyl group in these analogs enhances binding to the indoleamine 2,3-dioxygenase 1 (IDO1) active site, as shown by docking studies .
  • The trifluoromethyl group in the target compound may improve binding affinity compared to non-fluorinated analogs due to its electron-withdrawing effects .

Pan-RAF Inhibitors (Compounds 25l, 25m, 26a)

Compounds like 25l and 26a () incorporate imidazo[2,1-b]thiazole cores with pyrimidine and sulfonamide substituents. These derivatives exhibit IC50 values in the micromolar range (1.2–1.4 µM) against melanoma cell lines, highlighting the importance of substituent flexibility for kinase inhibition .

Structural Insight :

Benzohydrazide Derivatives

Tetracaine Hydrazide-Hydrazones (Compound 2k)

4-(Butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide (2k) () shares the hydrazone linkage and bromophenyl group but lacks the imidazo[2,1-b]thiazole core.

Key Differences :

  • 2k exhibits moderate anticancer activity (IC50: ~10 µM) against MCF-7 breast cancer cells, whereas the imidazo[2,1-b]thiazole core in the target compound may enhance potency through improved DNA intercalation or enzyme inhibition .

Triazole-Thiol Derivatives ()

Compounds like N′-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide () feature triazole-thiol moieties instead of imidazo[2,1-b]thiazole.

Activity Comparison :

  • Triazole-thiol derivatives show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), while the target compound’s imidazo[2,1-b]thiazole core may confer broader kinase or enzyme inhibitory effects .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 12k (IDO1 Inhibitor) Compound 2k (Hydrazide)
Molecular Weight 493.3 g/mol ~550 g/mol 385.2 g/mol
clogP ~4.2 ~3.5 ~3.8
Hydrogen Bond Acceptors 6 8 5
Rotatable Bonds 5 7 4
Topological Polar Surface Area 95 Ų 120 Ų 85 Ų

Key Observations :

  • The trifluoromethyl group increases the target compound’s lipophilicity, favoring membrane permeability .
  • Reduced rotatable bonds compared to 12k may enhance metabolic stability .

Comparison with Analogs :

  • Compound 12k (): Synthesized via Cu-catalyzed azide-alkyne cycloaddition, yielding 55% after HPLC purification.
  • Compound 2k (): Prepared by Schiff base formation (yield: 65–70%), validated by FT-IR and HR-MS .

Biological Activity

N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a synthetic compound that belongs to the class of hydrazones, characterized by its complex structure featuring an imidazo-thiazole moiety and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C20H12BrF3N4OS
  • Molar Mass : 493.3 g/mol
  • CAS Number : 691887-87-3
  • Density : Approximately 1.55 g/cm³ (predicted)
  • pKa : 10.69 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl and trifluoromethyl substituents enhances its chemical reactivity, which may lead to significant biological effects. The imidazo-thiazole scaffold has been previously associated with various pharmacological activities, including anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : A study reported that derivatives of imidazo[2,1-b][1,3]thiazole showed GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel, indicating potent cytotoxic activity .
  • Inhibition of Cell Migration : Specific derivatives demonstrated significant inhibition of migration in pancreatic cancer cells (SUIT-2 and Capan-1), suggesting potential applications in metastasis prevention .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity:

Substituent Effect on Activity
Bromophenyl GroupEnhances cytotoxicity and selectivity towards cancer cells
Trifluoromethyl GroupIncreases lipophilicity and bioavailability
Imidazo-Thiazole MoietyEssential for interaction with biological targets

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antiproliferative Studies : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells, with some derivatives showing IC50 values as low as 5.11 µM .
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing derivatives of imidazo[2,1-b]thiazole scaffolds containing 4-bromophenyl substituents?

  • Methodology : Derivatives are synthesized via multistep routes, including condensation of hydrazides with aldehydes (e.g., Schiff base formation) , cyclization of thiazole intermediates , and functionalization via Suzuki coupling or nucleophilic substitution. For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide is a common precursor for further modifications, such as triazole or thiadiazole derivatization .
  • Critical Parameters : Reaction yields (10–87% ), solvent selection (DMSO, EtOAC), and temperature control (70–180°C) are critical for optimizing purity and scalability.

Q. How are structural and purity characteristics validated for this compound class?

  • Analytical Techniques :

  • 1H/13C-NMR : Assignments of aromatic protons (δ 7.2–9.35 ppm) and Schiff base protons (e.g., δ 7.2 ppm for HC=N) confirm regiochemistry .
  • FT-IR : Peaks at 1641 cm⁻¹ (C=N), 1475 cm⁻¹ (C-N), and 777 cm⁻¹ (C-S) validate functional groups .
  • HRMS/LC-MS : Used to confirm molecular weights (e.g., [M + H]+ at 393.06845 for a triazole derivative ).

Advanced Research Questions

Q. How can computational methods guide the design of imidazo[2,1-b]thiazole derivatives with enhanced bioactivity?

  • Approach :

  • Molecular Docking : Ligand binding studies with enzymes like IDO1 (indoleamine 2,3-dioxygenase 1) or COX-2 (cyclooxygenase-2) predict binding affinities. For instance, compound 6a showed high COX-2 inhibition due to methylsulfonylphenyl substitution .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or fluorescence .
    • Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values for enzyme inhibition ).

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Case Study : Derivatives with trifluoromethyl groups exhibit varied anticancer activity depending on substituent position. For example:

  • Compound 12h (IDO1 inhibitor, IC50 = 0.8 µM) vs. 12i (lower activity) highlights the role of cyclohexyl vs. hydroxypropyl triazole substituents .
    • Resolution :
  • SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition ).
  • Crystallography : Compare X-ray structures (e.g., IDO1-compound complexes ) to identify critical binding interactions.

Q. How are solubility and stability challenges addressed for in vivo applications?

  • Solutions :

  • Formulation : Use PEG-based solvents or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Stability Studies : Monitor degradation under physiological pH (4–8) and temperature (37°C) via HPLC .

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